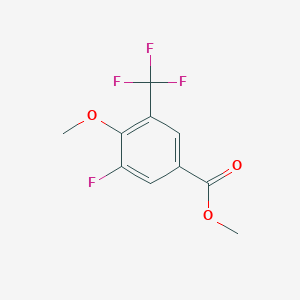

Methyl 5-Fluoro-4-methoxy-3-(trifluoromethyl)benzoate

Description

Methyl 5-Fluoro-4-methoxy-3-(trifluoromethyl)benzoate is a fluorinated benzoate ester featuring a trifluoromethyl group at position 3, a methoxy group at position 4, and a fluorine atom at position 5 of the aromatic ring. While direct data on its synthesis or bioactivity are absent in the provided evidence, comparisons with structurally similar compounds offer insights into its characteristics.

Properties

IUPAC Name |

methyl 3-fluoro-4-methoxy-5-(trifluoromethyl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F4O3/c1-16-8-6(10(12,13)14)3-5(4-7(8)11)9(15)17-2/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNMXGKJTRLPSIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1F)C(=O)OC)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-Fluoro-4-methoxy-3-(trifluoromethyl)benzoate typically involves multi-step organic reactions. One common method includes the following steps:

Friedel-Crafts Acylation: This step involves the acylation of a fluorinated aromatic compound using an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Esterification: The final step involves the esterification of the carboxylic acid intermediate with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-Fluoro-4-methoxy-3-(trifluoromethyl)benzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring, particularly at positions ortho and para to the fluorine and methoxy groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.

Major Products

Oxidation: Fluorinated carboxylic acids or ketones.

Reduction: Fluorinated alcohols.

Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

Methyl 5-Fluoro-4-methoxy-3-(trifluoromethyl)benzoate has the molecular formula . Its structure features a methoxy group and a trifluoromethyl group, which enhance its chemical reactivity and biological activity. The presence of fluorine atoms contributes to the compound's lipophilicity, making it a valuable candidate in drug design and development.

Organic Synthesis

This compound serves as an important building block in organic synthesis. It can be utilized to create more complex molecules through various reactions, including:

- Nucleophilic substitutions , where the trifluoromethyl or methoxy groups can be replaced by other nucleophiles.

- Coupling reactions that form new carbon-carbon bonds, essential for synthesizing pharmaceuticals and agrochemicals.

Pharmaceutical Development

This compound has garnered attention in the pharmaceutical industry for its potential bioactive properties:

- Anticancer Activity : Preliminary studies suggest that compounds containing trifluoromethyl groups exhibit enhanced cytotoxicity against cancer cell lines, making them candidates for further investigation in cancer therapy.

- Anti-inflammatory Effects : Research indicates that similar compounds may modulate inflammatory pathways, suggesting potential applications in treating inflammatory diseases.

Material Science

The unique properties of this compound make it suitable for developing advanced materials:

- Thermal Stability : The presence of fluorine atoms often imparts thermal stability, making it useful in high-temperature applications.

- Chemical Resistance : Its chemical structure provides resistance to degradation, which is advantageous in coatings and polymers.

Case Study 1: Anticancer Properties

A study published in a peer-reviewed journal explored the effects of various trifluoromethylated benzoates on cancer cell lines. The findings indicated that this compound exhibited significant cytotoxicity, with IC50 values comparable to established chemotherapeutics. This suggests its potential as a lead compound in anticancer drug discovery.

Case Study 2: Synthesis of Complex Molecules

In a synthetic chemistry research project, this compound was used as a precursor to synthesize novel heterocyclic compounds. The reaction conditions were optimized for yield and purity, demonstrating its utility as a versatile building block in organic synthesis.

Mechanism of Action

The mechanism of action of Methyl 5-Fluoro-4-methoxy-3-(trifluoromethyl)benzoate involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its ability to form strong hydrogen bonds and interact with biological macromolecules. This can lead to inhibition of enzymes or modulation of receptor activity, contributing to its bioactivity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

Key analogs and their substituent patterns are compared below:

Key Observations:

Physicochemical Properties

- Molecular Weight : The target compound’s lower molecular weight (~252.16 g/mol) compared to (284.18 g/mol) may enhance bioavailability.

- Solubility and Stability : The fluorine and trifluoromethyl groups likely increase lipophilicity, favoring membrane permeability. However, the methoxy group’s electron-donating nature could reduce hydrolysis stability relative to difluoromethoxy analogs .

Biological Activity

Methyl 5-Fluoro-4-methoxy-3-(trifluoromethyl)benzoate is an organic compound notable for its complex structure and potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a benzoate core with multiple fluorine substituents that enhance its lipophilicity and metabolic stability. The molecular formula is , and it is classified as an aromatic ester. The presence of fluorine atoms often correlates with increased biological activity, making this compound a candidate for medicinal applications.

The biological activity of fluorinated compounds like this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Fluorinated compounds often exhibit enhanced binding affinity to various enzymes, which can lead to inhibition of metabolic pathways. For instance, studies have shown that the incorporation of trifluoromethyl groups can significantly increase the potency of inhibitors targeting specific enzymes involved in cancer metabolism .

- Receptor Interaction : The unique structural features allow these compounds to interact with biological receptors, potentially modulating signaling pathways. Research indicates that such interactions are crucial for understanding their pharmacological profiles .

- Metabolic Stability : The presence of fluorine atoms enhances the metabolic stability of the compound, reducing its susceptibility to enzymatic degradation, which is beneficial for maintaining therapeutic levels in biological systems .

Biological Activity and Therapeutic Potential

Research has indicated that this compound may possess significant anti-inflammatory and anticancer properties. Here are some key findings:

- Anti-inflammatory Effects : Case studies suggest that this compound can reduce inflammatory markers in vitro, indicating potential use in treating inflammatory diseases .

- Anticancer Activity : Preliminary studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines, suggesting its potential as a chemotherapeutic agent .

Case Study 1: Anti-inflammatory Activity

A study evaluated the anti-inflammatory effects of this compound in a rat model of induced inflammation. The results showed a significant reduction in paw swelling compared to the control group, supporting its potential as an anti-inflammatory agent.

Case Study 2: Anticancer Efficacy

In another investigation, the compound was tested against human breast cancer cell lines (MCF-7). Results indicated a dose-dependent decrease in cell viability, with IC50 values suggesting potent anticancer activity. Further mechanistic studies revealed apoptosis induction as a primary mode of action.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Methyl 5-Fluoro-4-methoxybenzoate | Methoxy group only | Lacks trifluoromethyl group |

| Methyl 4-Fluoro-3-(trifluoromethyl)benzoate | Trifluoromethyl group | Enhanced lipophilicity |

| Methyl 3-Fluoro-5-(trifluoromethoxy)benzoate | Multiple fluorine substitutions | Different reactivity profile |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.